Cas no 18583-89-6 (Methyl 3-amino-2-methylbenzoate)
Methyl 3-amino-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-2-methylbenzoate
- METHYL 3-AMINO-O-TOLUATE
- METHYL 2-METHYL-3-AMINO BENZOATE
- AKOS BB-3100
- 3-AMINO-O-TOLUIC ACID METHYL ESTER
- 3-AMINO-2-METHYLBENZOIC ACID METHYL ESTER
- 3-Amino-2-Methylbenzoate
- 3-Amino-2-methyl benzoate methyl ester
- 3-Amino-2-methyl-benzoesaeure-methylester
- Methyl 3-Amino-2-melthyl benzoate
- Benzoic acid, 3-aMino-2-Methyl-, Methyl ester
- 2-Amino-6-(methoxycarbonyl)toluene, 3-(Methoxycarbonyl)-2-methylaniline
- Methyl 2-methyl-3-aminobenzoate
- Methyl 3-amino-2-methylbenzoate 96%
- Methyl3-amino-2-methylbenzoate
- Methyl-2-methyl-3-aminobenzoate
- Methyl 3-amino-2-methyl-benzoate
- PubChem4978
- KSC495O4H
- Methyl2-Methyl-3-Aminobenzoate
- Jsp003803
- methyl-3-amino-2-methylbenzoate
- ZOOQFAUFP
- SCHEMBL543352
- J-011917
- CS-W014306
- A4110
- 18583-89-6
- DTXSID20396614
- Aceticacid,2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-,2-[[4-(dimethylamino)phenyl]methylene]hydrazide
- SY014708
- AKOS000351376
- BB 0218062
- MFCD00211328
- ZOOQFAUFPWXUMI-UHFFFAOYSA-N
- Methyl 3-amino-2-methylbenzoate, 96%
- AM20030221
- EN300-30596
- FT-0637717
- methyl 2-methyl-3-aminoben-zoate
- PS-5498
- 18593-89-0
- Z308867796
- STK408611
- 2-Methyl-3-(methoxycarbonyl)aniline; 3-Amino-2-methylbenzoic Acid Methyl Ester; Methyl 2-methyl-3-aminobenzoate
- benzoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride
- DB-044570
- ALBB-023509
- A1563
-
- MDL: MFCD00211328
- Inchi: 1S/C9H11NO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,10H2,1-2H3
- InChI Key: ZOOQFAUFPWXUMI-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=C(C=1C)N)=O
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
- Topological Polar Surface Area: 52.3
Experimental Properties
- Color/Form: solid
- Density: 1.146 g/mL at 25 °C(lit.)
- Boiling Point: 160°C/14mmHg(lit.)
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: n20/D 1.573(lit.)
- PSA: 52.32000
- LogP: 1.94500
- Solubility: Not determined
Methyl 3-amino-2-methylbenzoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
Methyl 3-amino-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 042167-5g |
Methyl 3-Amino-2-methylbenzoate |
18583-89-6 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 042167-10g |
Methyl 3-Amino-2-methylbenzoate |
18583-89-6 | 98% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 042167-25g |
Methyl 3-Amino-2-methylbenzoate |
18583-89-6 | 98% | 25g |
£32.00 | 2022-03-01 | |
| Fluorochem | 042167-100g |
Methyl 3-Amino-2-methylbenzoate |
18583-89-6 | 98% | 100g |
£96.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123493-100g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 96% | 100g |
¥496.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123493-1g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 96% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123493-25g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 96% | 25g |
¥141.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A123493-5g |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 96% | 5g |
¥72.90 | 2023-09-04 | |
| Alichem | A015008451-250mg |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A015008451-500mg |
Methyl 3-amino-2-methylbenzoate |
18583-89-6 | 97% | 500mg |
$798.70 | 2023-09-02 |
Methyl 3-amino-2-methylbenzoate Suppliers
Methyl 3-amino-2-methylbenzoate Related Literature
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John Blair,W. R. Logan,G. T. Newbold J. Chem. Soc. 1958 304
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 3-amino-2-methylbenzoate
Methyl 3-amino-2-methylbenzoate (CAS No. 18583-89-6): A Comprehensive Overview
Methyl 3-amino-2-methylbenzoate, with the chemical formula C9H11NO2 and CAS number 18583-89-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as Methyl 3-amino-2-methylbenzoate, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structure of Methyl 3-amino-2-methylbenzoate consists of a benzoate core substituted with an amino group at the 3-position and a methyl group at the 2-position. This unique structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both amino and ester functional groups provides multiple points for further chemical modification, enabling its use in a wide range of synthetic pathways.
In recent years, Methyl 3-amino-2-methylbenzoate has been explored for its potential applications in medicinal chemistry. Its benzoate moiety is known to exhibit various biological activities, making it a promising candidate for the development of new therapeutic agents. For instance, studies have shown that benzoate derivatives can interact with biological targets such as enzymes and receptors, leading to effects that are beneficial in treating certain diseases.
One of the most intriguing aspects of Methyl 3-amino-2-methylbenzoate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel molecules with potential applications in treating neurological disorders, inflammatory conditions, and even cancer. The ability to modify its structure allows chemists to fine-tune its properties, making it an indispensable tool in drug discovery.
The synthesis of Methyl 3-amino-2-methylbenzoate typically involves multi-step organic reactions, starting from readily available aromatic precursors. The process often includes functional group transformations such as nitration, reduction, and esterification. These steps highlight the compound's importance as a building block in synthetic organic chemistry. The efficiency and scalability of these synthetic routes are crucial for large-scale production, which is essential for industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of Methyl 3-amino-2-methylbenzoate's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. This information is invaluable for designing drugs that are more effective and have fewer side effects. By leveraging computational tools, researchers can predict the behavior of Methyl 3-amino-2-methylbenzoate in different environments, accelerating the drug discovery process.
In addition to its pharmaceutical applications, Methyl 3-amino-2-methylbenzoate has shown promise in materials science. Its unique chemical properties make it suitable for use in developing new materials with specific functionalities. For example, it can be incorporated into polymers to enhance their mechanical strength or used as a ligand in catalytic systems. These applications demonstrate the broad utility of this compound beyond traditional pharmaceuticals.
The environmental impact of Methyl 3-amino-2-methylbenzoate is also an area of growing interest. Researchers are investigating sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to develop processes that are more environmentally friendly without compromising on yield or purity. This approach aligns with global efforts to promote sustainable practices in chemical manufacturing.
Future research directions for Methyl 3-amino-2-methylbenzoate include exploring its potential in personalized medicine. By understanding how individual genetic profiles influence the response to this compound, researchers can develop tailored therapeutic strategies that are more effective for each patient. This personalized approach represents a significant shift from traditional one-size-fits-all treatments and holds great promise for improving patient outcomes.
In conclusion, Methyl 3-amino-2-methylbenzoate (CAS No. 18583-89-6) is a versatile compound with diverse applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity make it a valuable tool for researchers working on cutting-edge developments across multiple disciplines. As our understanding of its properties continues to grow, so too will its role in advancing scientific knowledge and improving human health.
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